Baccatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

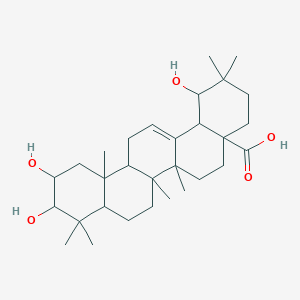

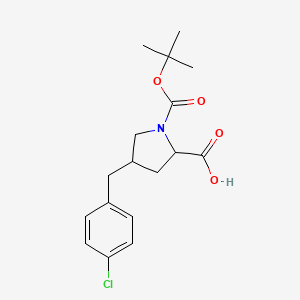

Baccatin is a naturally occurring compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug paclitaxel (Taxol). This compound III, a specific form of this compound, is particularly significant due to its role in the semi-synthesis of paclitaxel, which is widely used in the treatment of various cancers, including breast, lung, and ovarian cancers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized from 10-deacetylthis compound III through an acyl transfer reaction catalyzed by the enzyme 10-deacetylthis compound III-10-O-acetyltransferase (DBAT). This reaction involves the transfer of an acetyl group to the 10-deacetylthis compound III molecule . Additionally, microbial cell factories have been developed to produce this compound III by integrating the gene encoding DBAT into Escherichia coli, which significantly increases the production yield .

Industrial Production Methods: Industrial production of this compound III primarily relies on the extraction from Taxus species or chemical synthesis using 10-deacetylthis compound III as a substrate. The extraction process involves harvesting the needles of Taxus plants, followed by chemical extraction and purification . Advances in biotechnological methods, such as the heterologous expression of DBAT in microbial strains, have also been explored to enhance the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the acyl transfer reaction, where an acetyl group is transferred to 10-deacetylthis compound III to form this compound III .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound III include acetyl-CoA, which acts as the acetyl donor in the acyl transfer reaction. The reaction conditions typically involve slightly acidic conditions and low temperatures to optimize the catalytic activity of DBAT .

Major Products: The major product formed from the acyl transfer reaction is this compound III, which serves as a precursor for the semi-synthesis of paclitaxel .

Applications De Recherche Scientifique

Baccatin III has numerous scientific research applications, particularly in the field of medicinal chemistry. It is a vital intermediate in the semi-synthesis of paclitaxel, which is used in the clinical treatment of various cancers . Additionally, this compound III has been studied for its potential immunomodulatory activities and its role in slowing the progression of tumors . Research has also explored its use in biotechnological applications, such as the development of microbial cell factories for efficient production .

Mécanisme D'action

The mechanism of action of baccatin III involves its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . The ligation of the C-13 side chain to this compound III, catalyzed by this compound III amino phenylpropanoyl-13-O-transferase (BAPT), is a crucial step in the biosynthesis of paclitaxel .

Comparaison Avec Des Composés Similaires

Baccatin III is part of a larger family of taxane diterpenoids, which include compounds such as this compound VIII, this compound IX, and this compound X . These compounds share a similar core structure but differ in their functional groups and side chains. This compound III is unique due to its specific role as a precursor in the semi-synthesis of paclitaxel, making it particularly valuable in medicinal chemistry .

List of Similar Compounds:- This compound VIII

- This compound IX

- This compound X

- 10-deacetylthis compound III

- 19-hydroxythis compound III

- 14-β-benzoyloxy-2-deacetylthis compound VI

- This compound IV

- 1-hydroxythis compound I

- 13-O-deacetyltaxumairol Z

- Taxayunnansin A

- 2-deacetoxytaxinine B

- Taxinine B

Propriétés

IUPAC Name |

2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQSPIDOGLAJKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5',5''-2H2]2'-Deoxyguanosine monohydrate](/img/structure/B15129204.png)

![[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15129212.png)

![9-Fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B15129278.png)